molecular formula C6H4Br2ClN B2479074 4,5-Dibromo-2-chloroaniline CAS No. 1263376-68-6

4,5-Dibromo-2-chloroaniline

Cat. No.: B2479074
CAS No.: 1263376-68-6
M. Wt: 285.36
InChI Key: LPIKIVAITCBHBD-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-chloroaniline is an aromatic amine compound characterized by the presence of two bromine atoms and one chlorine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-chloroaniline can be synthesized through a multi-step process involving the bromination and chlorination of aniline derivatives. One common method involves the bromination of 2-chloroaniline, followed by further bromination to introduce the second bromine atom at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of bromine and chlorine reagents under controlled conditions to ensure the selective introduction of halogen atoms. The reaction is often carried out in the presence of a catalyst to enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Halogenated Derivatives: Further brominated or chlorinated products.

    Amines: Reduced forms of the compound.

    Nitro Compounds: Oxidized forms of the compound.

Scientific Research Applications

4,5-Dibromo-2-chloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-chloroaniline involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The halogen atoms on the aniline ring influence its reactivity and binding affinity to various substrates. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .

Comparison with Similar Compounds

  • 4-Chloro-2,6-dibromoaniline
  • 2,4-Dibromoaniline
  • 2,6-Dibromoaniline
  • 2,4-Dichloroaniline

Comparison: 4,5-Dibromo-2-chloroaniline is unique due to the specific positions of the bromine and chlorine atoms on the aniline ring, which confer distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of bromine atoms at the 4 and 5 positions, along with a chlorine atom at the 2 position, makes it more reactive in certain electrophilic aromatic substitution reactions compared to its isomers .

Properties

IUPAC Name

4,5-dibromo-2-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIKIVAITCBHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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